molecular formula C9H9ClINO B14074284 1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one

1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one

Cat. No.: B14074284
M. Wt: 309.53 g/mol
InChI Key: PFQRYIIQPOHTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of an amino group, an iodine atom, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-iodoaniline and 1-chloropropan-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized ketones, reduced alcohols, and biaryl compounds.

Scientific Research Applications

1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group and iodine atom play crucial roles in binding to target molecules, while the chloropropanone moiety facilitates the compound’s reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-4-iodophenyl)methanol
  • 1-(3-Amino-4-iodophenyl)thiourea
  • (3-Amino-4-iodophenyl)-phenylmethanone

Uniqueness

1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of properties that make it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C9H9ClINO

Molecular Weight

309.53 g/mol

IUPAC Name

1-(3-amino-4-iodophenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H9ClINO/c1-5(13)9(10)6-2-3-7(11)8(12)4-6/h2-4,9H,12H2,1H3

InChI Key

PFQRYIIQPOHTLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)I)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.